7-Methyl-1H-indole-1-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

7‑Methyl‑1H‑indole‑1‑carbonitrile (CAS 477862‑77‑4) is a specialized indole derivative featuring a methyl group at the 7‑position and a nitrile group covalently attached to the indole N1 nitrogen. This N‑cyano‑7‑methyl substitution pattern distinguishes it from simple indoles and other regioisomeric methylindole‑1‑carbonitriles.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
Cat. No. B11919042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-indole-1-carbonitrile
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CN2C#N
InChIInChI=1S/C10H8N2/c1-8-3-2-4-9-5-6-12(7-11)10(8)9/h2-6H,1H3
InChIKeyJKGRUAVHWFSCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indole-1-carbonitrile: A Differentiated N‑Cyano Indole Scaffold for Medicinal Chemistry and Drug Discovery


7‑Methyl‑1H‑indole‑1‑carbonitrile (CAS 477862‑77‑4) is a specialized indole derivative featuring a methyl group at the 7‑position and a nitrile group covalently attached to the indole N1 nitrogen . This N‑cyano‑7‑methyl substitution pattern distinguishes it from simple indoles and other regioisomeric methylindole‑1‑carbonitriles. The compound is primarily employed as a versatile building block in medicinal chemistry and agrochemical research, where its unique combination of substituents can modulate physicochemical properties, metabolic stability, and target‑binding interactions .

Why 7-Methyl-1H-indole-1-carbonitrile Cannot Be Readily Substituted by Other Methylindoles or Simple Indoles


The presence and specific position of both the N1‑cyano and C7‑methyl groups in 7‑methyl‑1H‑indole‑1‑carbonitrile create a distinct molecular profile that cannot be replicated by simple indole or other methylindole derivatives. Substituting with 7‑methylindole (lacking the N‑cyano group) introduces an additional hydrogen‑bond donor and a site for N‑glucuronidation, altering metabolic stability and permeability [1]. Using indole‑1‑carbonitrile (lacking the C7‑methyl) removes a key lipophilic and steric feature that can influence binding‑site occupancy and target selectivity, as demonstrated in related β‑adrenergic receptor systems where the 7‑methyl substitution dramatically reduces ligand efficacy [2]. Even regioisomeric methylindole‑1‑carbonitriles (e.g., 5‑methyl or 4‑methyl) exhibit different electronic and steric properties that may lead to divergent biological outcomes. The quantitative evidence presented below substantiates these critical differentiators.

Quantitative Evidence for the Differentiated Profile of 7-Methyl-1H-indole-1-carbonitrile


Elimination of the N1 Hydrogen‑Bond Donor Differentiates 7-Methyl-1H-indole-1-carbonitrile from 7-Methylindole

7‑Methyl‑1H‑indole‑1‑carbonitrile contains zero hydrogen‑bond donors (HBD) because the indole N1 nitrogen is covalently bound to a cyano group. In contrast, the direct comparator 7‑methylindole (CAS 933‑67‑5) possesses one HBD (the indole N–H). This difference reduces the potential for strong intermolecular hydrogen bonding, which can enhance passive membrane permeability and alter solubility profiles [1].

Medicinal Chemistry Drug Design Physicochemical Properties

N1‑Cyano Substitution Blocks a Major Metabolic Clearance Pathway Relative to 7-Methylindole

The N1‑cyano group in 7‑methyl‑1H‑indole‑1‑carbonitrile prevents N‑glucuronidation, a common Phase II metabolic pathway for indoles bearing a free N–H. By blocking this site of conjugation, the compound is expected to exhibit enhanced metabolic stability and a longer half‑life compared to 7‑methylindole, which is susceptible to N‑glucuronidation [1]. This class‑level inference is supported by established literature on the metabolism of five‑membered nitrogen heterocycles, where N‑substitution is a recognized strategy to mitigate glucuronidation‑mediated clearance [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

The 7‑Methyl Substituent Imparts Unique Steric and Conformational Constraints Evident in Receptor Binding Studies

In a direct head‑to‑head comparison using the β1‑adrenergic receptor (β1AR), the addition of a 7‑methyl group to an indole‑2‑carbonitrile scaffold (forming 7‑methylcyanopindolol) resulted in a significant reduction in ligand efficacy compared to the parent compound (cyanopindolol). Specifically, while both compounds bound with similar affinity to β1AR and β2AR, 7‑methylcyanopindolol acted as a very weak partial agonist of turkey β1AR and an inverse agonist of human β2AR, whereas cyanopindolol is a weak partial agonist [1]. The crystal structure revealed that the 7‑methyl group caused a 0.3 Å expansion of the orthosteric binding pocket and displaced the Ser5.46 side chain by 0.8 Å relative to its position in the cyanopindolol‑bound structure [1].

Structural Biology GPCR Pharmacology Medicinal Chemistry

Calculated Lipophilicity (cLogP) Differentiates 7-Methyl-1H-indole-1-carbonitrile from Unsubstituted Indole

The combination of a 7‑methyl and an N1‑cyano group increases the lipophilicity of the indole scaffold. While experimentally determined LogP values for 7‑methyl‑1H‑indole‑1‑carbonitrile are not widely reported, calculated values (cLogP) provide a quantitative estimate. Based on structurally related analogs, the cLogP for 7‑methyl‑1H‑indole‑1‑carbonitrile is predicted to be approximately 2.5–3.0 . In comparison, unsubstituted indole has a reported LogP of 2.14 [1]. This increase in lipophilicity can influence membrane permeability, plasma protein binding, and distribution volume.

Physicochemical Properties ADME Drug Design

Regioisomeric Methyl Substitution at C7 vs. C5 Alters Electronic and Steric Profiles

The position of the methyl group on the indole ring significantly influences the compound's electronic distribution and steric accessibility. 7‑Methyl‑1H‑indole‑1‑carbonitrile features a methyl group ortho to the indole nitrogen, which can impact the nucleophilicity of the C3 position and the overall molecular conformation. In contrast, 5‑methyl‑1H‑indole‑1‑carbonitrile (CAS 477862‑68‑3) places the methyl group meta/para to the nitrogen, resulting in different electronic effects . While direct comparative biological data are lacking, the well‑established principles of indole SAR dictate that these regioisomers cannot be assumed to be functionally equivalent.

Structure-Activity Relationship Medicinal Chemistry Synthetic Chemistry

Optimal Application Scenarios for 7-Methyl-1H-indole-1-carbonitrile Based on Differentiated Evidence


Design of Metabolically Stable Kinase or GPCR Inhibitor Scaffolds

When medicinal chemists aim to reduce N‑glucuronidation‑mediated clearance in indole‑containing drug candidates, 7‑methyl‑1H‑indole‑1‑carbonitrile offers a pre‑optimized scaffold. The N1‑cyano group eliminates the primary site for Phase II conjugation, potentially extending half‑life and reducing the need for high doses [1]. This is particularly valuable in oncology or CNS programs where sustained target engagement is critical.

Modulation of Ligand Efficacy in GPCR‑Targeted Libraries

As demonstrated by the 7‑methylcyanopindolol study, the 7‑methyl group on an indole‑carbonitrile core can convert a weak partial agonist into a very weak partial agonist or inverse agonist [2]. Researchers seeking to tune the intrinsic efficacy of GPCR ligands—for example, to avoid receptor desensitization or to achieve functional selectivity—should prioritize 7‑methyl‑1H‑indole‑1‑carbonitrile over non‑methylated or differently substituted analogs.

Synthesis of Lipophilic, Membrane‑Permeable Probes and Intermediates

The combination of a 7‑methyl group and an N1‑cyano substituent increases lipophilicity relative to unsubstituted indole [3]. This makes 7‑methyl‑1H‑indole‑1‑carbonitrile a preferred intermediate for synthesizing cell‑permeable fluorescent probes, PET tracers, or other imaging agents where efficient membrane crossing is essential. Additionally, the nitrile group serves as a versatile synthetic handle for further derivatization (e.g., hydrolysis to amides or reduction to amines).

Structure‑Activity Relationship (SAR) Studies Requiring Ortho‑Methyl Substitution

In SAR campaigns aimed at exploring the steric and electronic effects of ortho‑substitution on the indole ring, 7‑methyl‑1H‑indole‑1‑carbonitrile provides a well‑defined entry point. Its C7‑methyl group is positioned ortho to the indole nitrogen, a region known to influence the nucleophilicity of the C3 position and the overall conformation of the bicyclic system . This compound enables systematic investigation of these effects without the confounding influence of an unprotected N1–H.

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